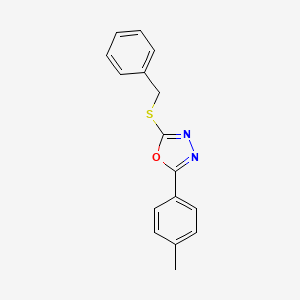![molecular formula C13H9BrN2O3 B5875126 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPCA and has a molecular formula of C13H8BrN2O3.
作用机制
The mechanism of action of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid involves the inhibition of enzymes such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, BPCA reduces the production of these mediators, thereby reducing inflammation. BPCA has also been found to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. BPCA has also been shown to reduce oxidative stress in cells and protect against cell damage. In addition, it has been found to have a low toxicity profile, making it a promising drug candidate.
实验室实验的优点和局限性
One of the advantages of using 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid in lab experiments is its low toxicity profile. This makes it a safe compound to work with, reducing the risk of adverse effects. However, one of the limitations of using BPCA is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, to better understand how it works at the molecular level. Additionally, there is a need to develop new synthesis methods for BPCA that are more efficient and environmentally friendly. Finally, further research is needed to explore the potential of BPCA in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various scientific research applications. Its anti-inflammatory, analgesic, and antimicrobial properties make it a promising drug candidate for the treatment of various diseases. While there are some limitations to working with BPCA, its low toxicity profile makes it a safe compound to work with. There are several future directions for research on this compound, including exploring its potential as a drug candidate, investigating its mechanism of action, and developing new synthesis methods.
合成方法
The synthesis of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid involves the reaction between 5-bromo-3-pyridinecarboxylic acid and 2-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in anhydrous dichloromethane or another suitable solvent at room temperature or under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. BPCA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to have antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWWFKVIDQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)



![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)


